![molecular formula C12H23NO3 B2505597 Tert-butyl[cis-3-(hydroxymethyl)cyclohexyl]carbamate CAS No. 1932640-02-2](/img/structure/B2505597.png)

Tert-butyl[cis-3-(hydroxymethyl)cyclohexyl]carbamate

Overview

Description

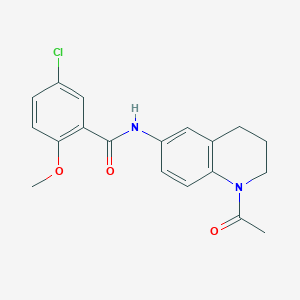

Tert-butyl[cis-3-(hydroxymethyl)cyclohexyl]carbamate is an organic compound with the molecular formula C12H23NO3 . It is used in the field of organic synthesis .

Synthesis Analysis

The synthesis of Tert-butyl[cis-3-(hydroxymethyl)cyclohexyl]carbamate involves several steps . One method involves the reaction of tert-butyl (cis-3-(hydroxymethyl)cyclobutyl)carbamate with hydrogen chloride in dichloromethane at room temperature . Another method involves the reaction of tert-butyl (cis-3-(hydroxymethyl)cyclobutyl)carbamate with 4-fluorobenzyl bromide in the presence of sodium hydride .

Molecular Structure Analysis

The molecular structure of Tert-butyl[cis-3-(hydroxymethyl)cyclohexyl]carbamate consists of a cyclohexyl ring with a hydroxymethyl group and a carbamate group attached . The carbamate group consists of a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon atom .

Chemical Reactions Analysis

Tert-butyl[cis-3-(hydroxymethyl)cyclohexyl]carbamate can undergo various chemical reactions. For instance, it can participate in palladium-catalyzed cross-coupling reactions with various aryl halides .

Physical And Chemical Properties Analysis

Tert-butyl[cis-3-(hydroxymethyl)cyclohexyl]carbamate has a molecular weight of 201.26 . It has a high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 2.36, indicating its lipophilicity . It is very soluble, with a solubility of 7.55 mg/ml .

Scientific Research Applications

Palladium-Catalyzed Synthesis of N-Boc-Protected Anilines

Tetrasubstituted Pyrrole Synthesis

Chemical Biology and Drug Discovery

Carbamate-Based Catalysts

Polymer Chemistry

Protecting Group in Organic Synthesis

Safety and Hazards

properties

IUPAC Name |

tert-butyl N-[(1S,3R)-3-(hydroxymethyl)cyclohexyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-10-6-4-5-9(7-10)8-14/h9-10,14H,4-8H2,1-3H3,(H,13,15)/t9-,10+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBJSEPNOVVUVJA-ZJUUUORDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC(C1)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCC[C@H](C1)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl[cis-3-(hydroxymethyl)cyclohexyl]carbamate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazole](/img/structure/B2505515.png)

![4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]benzoic acid](/img/structure/B2505516.png)

![Methyl 2-[(3-formyl-7-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)-methylamino]acetate](/img/structure/B2505518.png)

![4-chloro-2-{(E)-[(1-phenylethyl)imino]methyl}phenol](/img/structure/B2505523.png)

![2-({2-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-(phenylthio)pyrazine](/img/no-structure.png)

![4-butoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2505526.png)

![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2505530.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopropanecarboxamide](/img/structure/B2505535.png)

![1-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-(2-phenylethyl)urea](/img/structure/B2505536.png)

![methyl 1-butyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2505537.png)